

CAS number and molecular formula for Trimipramine N-oxide.

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Compound of Interest

Compound Name: *Trimipramine N-oxide*

Cat. No.: *B195989*

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An In-depth Technical Guide to Trimipramine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Trimipramine N-oxide**, an active metabolite of the tricyclic antidepressant trimipramine. This document details its chemical properties, pharmacology, and provides detailed experimental protocols for its synthesis and analysis, designed for use in a research and drug development context.

Chemical and Physical Properties

Trimipramine N-oxide is a key metabolite in the biotransformation of trimipramine. Its fundamental chemical and physical data are summarized below.

Property	Value	Citation(s)
CAS Number	14171-70-1	[1][2][3]
Molecular Formula	C ₂₀ H ₂₆ N ₂ O	[1][2]
Molecular Weight	310.44 g/mol	
IUPAC Name	10,11-dihydro-N,N,β-trimethyl-5H-dibenz[b,f]azepine-5-propanamine N-oxide	
Synonyms	Trimipramine maleate impurity A	
Appearance	Solid	
Solubility	Soluble in DMSO	

Pharmacology and Mechanism of Action

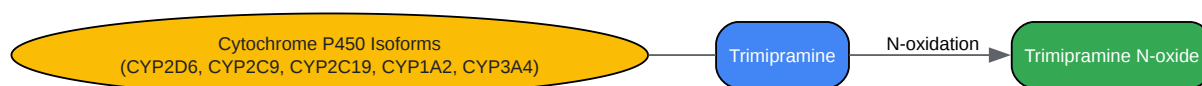
Trimipramine N-oxide is an active metabolite of the tricyclic antidepressant trimipramine. It is formed in vivo through the N-oxidation of trimipramine, a reaction catalyzed by cytochrome P450 (CYP) isoforms, including CYP2D6, CYP2C9, CYP2C19, CYP1A2, and CYP3A4.

The primary mechanism of action of **Trimipramine N-oxide** involves the inhibition of various monoamine and organic cation transporters. This activity contributes to the overall pharmacological profile of its parent drug, trimipramine. The inhibitory potencies (IC₅₀) of **Trimipramine N-oxide** at these transporters have been determined in studies using human embryonic kidney (HEK293) cells expressing the respective human transporters.

Transporter Target	IC ₅₀ (μM)	Citation(s)
Serotonin Transporter (SERT)	3.59	
Dopamine Transporter (DAT)	9.4	
Norepinephrine Transporter (NET)	11.7	
Organic Cation Transporter 1 (OCT1)	9.35	
Organic Cation Transporter 2 (OCT2)	27.4	

Metabolic Pathway of Trimipramine to Trimipramine N-oxide

The metabolic conversion of trimipramine to its N-oxide metabolite is a key step in its biotransformation. This pathway is primarily mediated by the cytochrome P450 enzyme system in the liver.



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Caption: Metabolic conversion of Trimipramine to **Trimipramine N-oxide**.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of **Trimipramine N-oxide**.

Synthesis of Trimipramine N-oxide

The following protocol describes the synthesis of **Trimipramine N-oxide** from its parent compound, trimipramine, via oxidation with meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

- Trimipramine
- meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Ethyl acetate
- Methanol
- Rotary evaporator
- Magnetic stirrer and stir bar
- Glassware (round-bottom flask, separatory funnel, beakers, etc.)

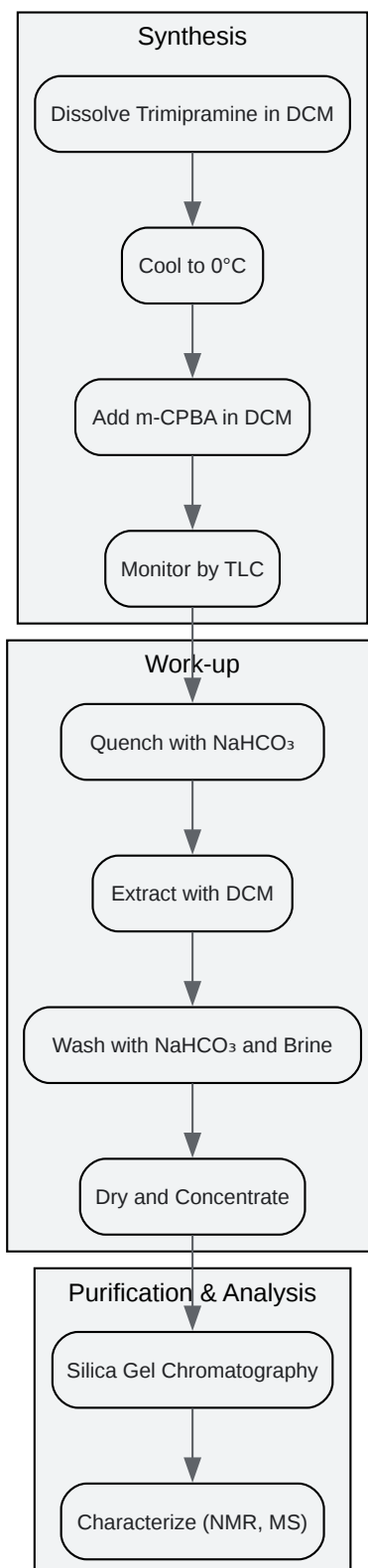
Procedure:

- Dissolution: In a round-bottom flask, dissolve trimipramine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
- Cooling: Cool the solution to 0°C using an ice bath.
- Oxidation: Slowly add a solution of m-CPBA (1.1 eq) in DCM to the cooled trimipramine solution over 30 minutes with continuous stirring.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/methanol (e.g., 9:1 v/v). The disappearance of

the trimipramine spot and the appearance of a more polar product spot (**Trimipramine N-oxide**) indicates reaction completion.

- Quenching: Once the reaction is complete, quench the excess m-CPBA by adding saturated aqueous NaHCO₃ solution.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
- Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in methanol to afford pure **Trimipramine N-oxide**.
- Characterization: Confirm the identity and purity of the synthesized **Trimipramine N-oxide** using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for the Synthesis of Trimipramine N-oxide



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Caption: Experimental workflow for the synthesis of **Trimipramine N-oxide**.

Analytical Method: UPLC-MS/MS for Quantification in Plasma

This section outlines a sensitive and specific method for the quantification of **Trimipramine N-oxide** in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Instrumentation and Reagents:

- UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- C18 reversed-phase analytical column (e.g., 2.1 x 50 mm, 1.7 μm).
- Acetonitrile (ACN), HPLC grade.
- Methanol (MeOH), HPLC grade.
- Formic acid, LC-MS grade.
- Ultrapure water.
- Human plasma.
- Trimipramine-d3 N-oxide (as internal standard, IS).

Sample Preparation (Protein Precipitation):

- To 100 μL of plasma sample in a microcentrifuge tube, add 20 μL of the internal standard solution (Trimipramine-d3 N-oxide in methanol).
- Add 300 μL of cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of mobile phase A.
- Inject a portion of the reconstituted sample into the UPLC-MS/MS system.

UPLC Conditions:

- Column: C18 reversed-phase column.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient:
 - 0-0.5 min: 5% B
 - 0.5-3.0 min: 5% to 95% B
 - 3.0-4.0 min: 95% B
 - 4.0-4.1 min: 95% to 5% B
 - 4.1-5.0 min: 5% B
- Injection Volume: 5 μ L.

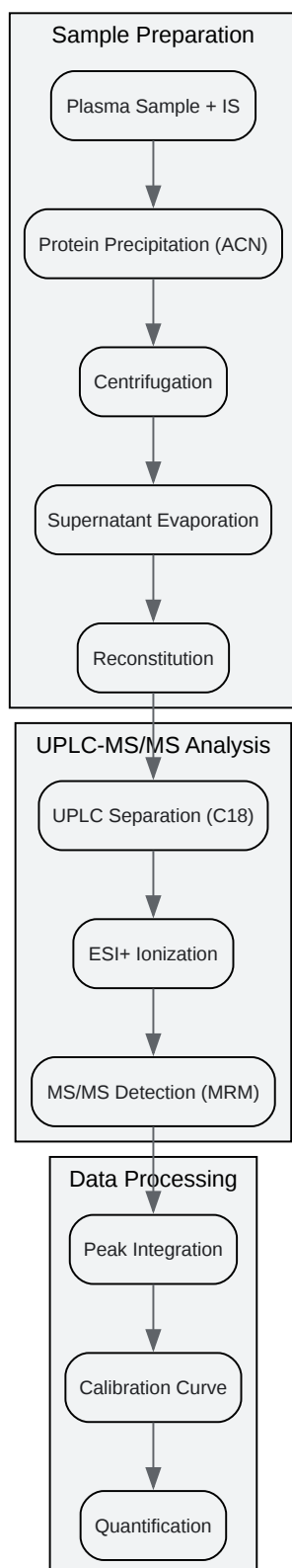
MS/MS Conditions (Positive ESI Mode):

- Ion Source Temperature: 150°C.
- Desolvation Temperature: 400°C.
- Capillary Voltage: 3.0 kV.

- MRM Transitions:
 - **Trimipramine N-oxide**: Precursor ion (Q1) m/z 311.2 → Product ion (Q3) m/z [To be determined empirically, likely fragments include loss of the N-oxide oxygen or cleavage of the side chain].
 - Trimipramine-d3 N-oxide (IS): Precursor ion (Q1) m/z 314.2 → Product ion (Q3) m/z [To be determined empirically].

Data Analysis: Quantification is performed by constructing a calibration curve from the peak area ratio of the analyte to the internal standard versus the concentration of the analyte in the calibration standards.

Logical Flow of UPLC-MS/MS Analysis



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Caption: Workflow for the quantitative analysis of **Trimipramine N-oxide** in plasma.

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